2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with an appropriate aldehyde under specific conditions. For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione can be reacted with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yield and purity, followed by purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid: Another benzimidazole derivative with similar biological activities.
4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde:
Uniqueness
2-[(1H-1,3-benzimidazol-2-ylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-14-10-5-1-2-6-11(10)15(21)19(14)9-22-16-17-12-7-3-4-8-13(12)18-16/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILZFOBKZQVMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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